

Ganoderol A: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *ganoderol A*
Cat. No.: B218203

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This document provides a comprehensive technical overview of **Ganoderol A**, a bioactive triterpenoid isolated from fungi of the *Ganoderma* genus. This guide is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Chemical Identity and Synonyms

Ganoderol A is a significant secondary metabolite found in various *Ganoderma* species, notably *Ganoderma lucidum*. Its chemical details are as follows:

- IUPAC Name: (5R,10S,13R,14R,17R)-17-[(E,2R)-7-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one[1]
- Synonyms:
 - Ganodermenonol[1]
 - 26-hydroxy-lanosta-7,9(11),24-triene-3-one[1]
 - (+)-**Ganoderol A**
 - Lanosta-7,9(11),24-trien-3-one, 26-hydroxy-, (24E)-[1]
 - CAS Number: 104700-97-2[1]

Physicochemical and Quantitative Data

The following table summarizes the key physicochemical properties of **Ganoderol A**.

Property	Value	Source
Molecular Formula	C ₃₀ H ₄₆ O ₂	PubChem
Molecular Weight	438.7 g/mol	PubChem
Exact Mass	438.349780706 Da	PubChem
XLogP3	7.1	PubChem
Hydrogen Bond Donor Count	1	PubChem
Hydrogen Bond Acceptor Count	2	PubChem
Rotatable Bond Count	5	PubChem
Topological Polar Surface Area	37.3 Å ²	PubChem
Heavy Atom Count	32	PubChem
Complexity	873	PubChem

Experimental Protocols

This section details the methodologies for the isolation and biological evaluation of **Ganoderol A**.

Isolation of Ganoderol A from Ganoderma lucidum

The following protocol is a representative method for the extraction and isolation of **Ganoderol A** from the fruiting bodies of *Ganoderma lucidum*.

Experimental Workflow for Isolation

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A generalized workflow for the isolation and purification of **Ganoderol A**.

Methodology:

- Preparation of Plant Material: Dried fruiting bodies of *Ganoderma lucidum* are pulverized into a fine powder.
- Extraction: The powdered material is subjected to extraction with 95% ethanol at 60°C for 2 hours. This process is typically repeated three times to ensure maximum yield.
- Concentration: The combined ethanol extracts are filtered and concentrated under reduced pressure to yield a crude triterpenoid extract.
- Preliminary Purification: The crude extract is subjected to silica gel column chromatography. Elution is performed with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).
- Further Purification: Fractions containing **Ganoderol A** are pooled and further purified using Sephadex LH-20 column chromatography with a chloroform-methanol (1:1) solvent system.
- Final Purification: The final purification is achieved by preparative high-performance liquid chromatography (HPLC) to yield **Ganoderol A** with a purity of over 95%.

In Vitro Cholesterol Biosynthesis Inhibition Assay

This protocol outlines a method to evaluate the inhibitory effect of **Ganoderol A** on cholesterol biosynthesis, specifically targeting the enzyme lanosterol 14 α -demethylase.

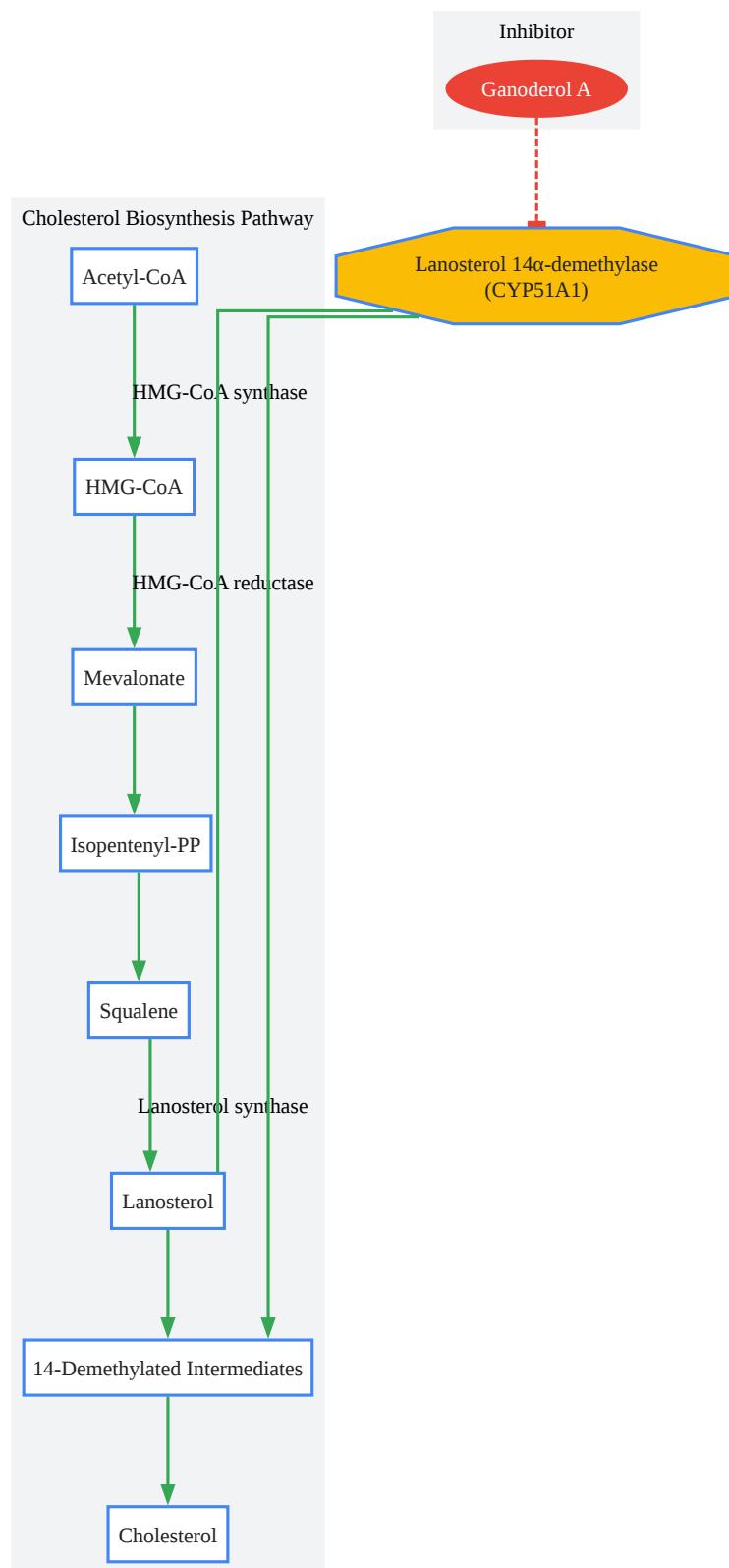
Methodology:

- Enzyme Preparation: A rat liver microsomal fraction containing lanosterol 14 α -demethylase is prepared.
- Reaction Mixture: The reaction mixture contains the liver microsomal preparation, a buffer solution (e.g., potassium phosphate buffer), NADPH as a cofactor, and the substrate, radiolabeled [3 H]-dihydrolanosterol.
- Incubation: **Ganoderol A**, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations. The mixture is incubated at 37°C.
- Extraction of Sterols: The reaction is stopped, and the lipids, including the remaining substrate and the newly synthesized sterols, are extracted using an organic solvent system (e.g., chloroform/methanol).
- Analysis: The extracted sterols are separated and quantified using radio-high-performance liquid chromatography (radio-HPLC).
- Determination of Inhibition: The inhibitory activity of **Ganoderol A** is determined by measuring the decrease in the formation of cholesterol precursors downstream of lanosterol, compared to a control without the inhibitor. The IC₅₀ value is then calculated.

Signaling Pathway

Ganoderol A exerts its cholesterol-lowering effects by inhibiting a key enzyme in the cholesterol biosynthesis pathway, lanosterol 14 α -demethylase (CYP51A1). This enzyme is responsible for the removal of the 14 α -methyl group from lanosterol, a critical step in the conversion of lanosterol to cholesterol.

Cholesterol Biosynthesis Pathway and Inhibition by **Ganoderol A**

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References

- 1. researchgate.net [researchgate.net]
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